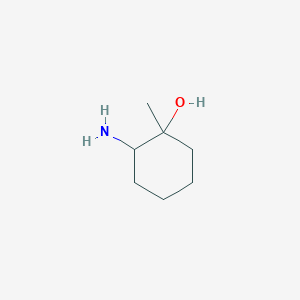

2-Amino-1-methylcyclohexan-1-ol

Description

2-Amino-1-methylcyclohexan-1-ol is a cyclohexanol derivative featuring an amino group at the 2-position and a methyl group at the 1-position. The synthesis of its isomers (e.g., cis and trans configurations) has been achieved in three steps or fewer from commercial precursors, with stereochemistry confirmed via ¹H NMR and X-ray crystallography . Its conformational flexibility, particularly in derivatives like amino-1-trifluoromethylcyclohexan-1-ol, has structural implications for drug design .

Properties

IUPAC Name |

2-amino-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)5-3-2-4-6(7)8/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMUTBIHKDUNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902930 | |

| Record name | NoName_3506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone derivatives. For instance, the reaction of 1-methylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride can yield 2-amino-1-methylcyclohexan-1-ol .

Industrial Production Methods

Industrial production methods for 2-amino-1-methylcyclohexan-1-ol typically involve large-scale reductive amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form more saturated amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces more saturated amines .

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-methylcyclohexan-1-ol serves as a valuable scaffold in drug discovery due to its unique structural features. The compound's ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Case Study: Drug Development

A study highlighted the synthesis of aminocyclohexanol derivatives, demonstrating their potential as mPGES-1 inhibitors, which are relevant in treating inflammation and pain . The saturation of the aminophenol framework was shown to enhance biological activity, suggesting that similar modifications to 2-amino-1-methylcyclohexan-1-ol could yield promising drug candidates.

Biocatalysis

The compound has been employed in biocatalytic processes for synthesizing amines from ketones through transamination reactions. The use of amine transaminases (ATAs) allows for the stereoselective conversion of cyclohexanone derivatives into their corresponding amines, showcasing the compound's utility in green chemistry practices .

Table: Comparison of Biocatalytic Efficiency

| Substrate | Enzyme Used | Conversion Rate | Reaction Conditions |

|---|---|---|---|

| Cyclohexanone | Cv-ATA | 85% | Aqueous solution with surfactants |

| 4-Methylcyclohexanone | Cv-ATA | 70% | Organic solvent mixed with surfactants |

Research indicates that compounds similar to 2-amino-1-methylcyclohexan-1-ol exhibit significant biological activities, including enzyme modulation and receptor interaction. For instance, cyclic alcohols can influence membrane fluidity and enzymatic pathways, potentially impacting metabolic processes .

Case Study: Enzyme Interaction

In studies involving receptor modulation, compounds with similar structures have shown interactions with receptors involved in cardiovascular function and metabolic homeostasis. These findings suggest that 2-amino-1-methylcyclohexan-1-ol could also modulate similar biological pathways .

Comparative Analysis Table

The following table compares 2-amino-1-methylcyclohexan-1-ol with structurally similar compounds regarding their unique features and potential applications:

| Compound Name | Structure Type | Unique Features | Potential Applications |

|---|---|---|---|

| 2-Amino-1-methylcyclohexan-1-ol | Amino Alcohol | Chiral center; cyclohexane ring | Drug development; biocatalysis |

| (1R,2R)-2-Amino-1-methylcyclobutan-1-ol | Amino Alcohol | Smaller ring structure; different chirality | Synthesis of complex molecules |

| (1R,2R)-2-Amino-1-methylcyclopropan-1-ol | Cyclopropane Ring | Smaller ring structure; altered steric properties | Various organic synthesis applications |

Mechanism of Action

The mechanism of action of 2-amino-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclohexanol moiety can provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 2-Amino-1-methylcyclohexan-1-ol, differing in substituents or functional groups:

Key Observations:

- Heterocyclic Modifications : The thiazole-containing analog (CAS 1342428-39-0) demonstrates the utility of integrating aromatic heterocycles for targeted biological activity .

- Solvent Selection: Methanol is preferred over ethanol in synthesizing nitro-substituted analogs due to higher solubility and environmental considerations .

Biological Activity

2-Amino-1-methylcyclohexan-1-ol (C7H15NO) is a compound characterized by its unique cyclohexanol structure, which includes an amino group. This structural configuration allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound’s interactions with biological targets such as enzymes and receptors are crucial for understanding its potential therapeutic applications.

The compound features a cyclohexane ring substituted with an amino group and a hydroxyl group, which contributes to its solubility and reactivity. Its molecular structure can be represented as follows:

The biological activity of 2-amino-1-methylcyclohexan-1-ol is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with target proteins. The amino group can interact with active sites on enzymes, while the cyclohexanol moiety provides hydrophobic interactions, modulating the activity of various biological molecules .

Enzyme Interaction

Research indicates that 2-amino-1-methylcyclohexan-1-ol can influence enzyme activity through competitive inhibition or allosteric modulation. Studies have shown that the compound interacts with specific short-chain dehydrogenases, demonstrating potential for use in enzymatic applications .

Table 1: Enzyme Interaction Studies

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Short-chain dehydrogenase | Competitive inhibition | Reduced enzymatic activity |

| SDR ketoreductase | Allosteric modulation | Enhanced substrate affinity |

Therapeutic Potential

Recent studies have explored the therapeutic potential of 2-amino-1-methylcyclohexan-1-ol in drug development. For instance, its analogs have shown promising results in inhibiting cancer cell growth, particularly against MCF-7 breast cancer cells. The compound’s ability to inhibit mitochondrial ATP synthase has been highlighted as a mechanism for its anticancer effects .

Case Study Summary: Anticancer Activity

- Compound : 2-Amino-1-methylcyclohexan-1-ol

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 27 nM (indicating significant growth inhibition)

- Mechanism : Inhibition of ATP synthesis in mitochondria

Synthesis and Modification

A methyl scanning approach has been utilized to enhance the biological activity of related compounds, suggesting that small modifications can lead to significant changes in efficacy. This strategy emphasizes the importance of structural optimization in drug design.

Q & A

Q. What are the common synthetic routes for 2-Amino-1-methylcyclohexan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves catalytic hydrogenation or amination of cyclohexenol derivatives. For example, cyclohexenyl hydroperoxide can undergo hydrogenolysis using catalysts like palladium chloride (PdCl₂) or magnesium acetate (Mg(OAc)₂) in hexane . Alternatively, reductive amination of 1-methylcyclohexan-1-one with ammonia or methylamine under hydrogen pressure (e.g., 50–100 bar) in ethanol at 60–80°C may yield the target compound. Optimization requires monitoring reaction progress via TLC or GC-MS and adjusting catalyst loading (5–10 mol%) and temperature to minimize side products like over-reduced amines .

Q. How can researchers determine key physicochemical properties (e.g., pKa, LogD) of 2-Amino-1-methylcyclohexan-1-ol?

- Methodological Answer :

- pKa : Use potentiometric titration in aqueous buffer systems (pH 2–12) or computational tools like ACD/Labs or PubChem’s predicted pKa (14.61 for similar amino alcohols) .

- LogD : Measure partitioning between octanol and phosphate-buffered saline (pH 5.5 and 7.4) via shake-flask method. PubChem data for analogous compounds suggests LogD values of -2.92 (pH 5.5) and -2.28 (pH 7.4), indicating high hydrophilicity .

- Polar Surface Area (PSA) : Calculate using computational tools (e.g., ChemAxon) based on molecular structure. Reported PSA for similar compounds is ~46 Ų, critical for predicting membrane permeability .

Q. What analytical techniques are recommended for characterizing 2-Amino-1-methylcyclohexan-1-ol?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., D₂O or CDCl₃) to confirm amine and hydroxyl proton signals (δ 1.2–2.5 ppm for cyclohexyl CH₂; δ 3.1–3.5 ppm for NH₂).

- HPLC : Employ reverse-phase C18 columns with mobile phases like 0.1% TFA in water/acetonitrile (95:5 to 70:30 gradient) for purity assessment.

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (expected m/z ~144 for C₇H₁₅NO) .

Q. What safety protocols are critical when handling 2-Amino-1-methylcyclohexan-1-ol?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential amine volatility .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with 70% ethanol .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of 2-Amino-1-methylcyclohexan-1-ol during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with chiral ligands like (R)-BINAP-Ru complexes to favor specific enantiomers .

- Chromatographic Resolution : Perform chiral HPLC using columns like Chiralpak IA with hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .

Q. How should conflicting computational vs. experimental LogD/pKa data be resolved?

- Methodological Answer :

- Validation : Cross-check computational predictions (e.g., PubChem’s LogD -2.28 at pH 7.4) with experimental shake-flask results. Adjust parameters in software (e.g., COSMO-RS) to account for solvent dielectric effects .

- Ionization Effects : Conduct pH-dependent solubility studies to identify protonation states influencing discrepancies .

Q. What mechanistic insights guide the regioselective functionalization of 2-Amino-1-methylcyclohexan-1-ol?

- Methodological Answer :

- Amino Group Reactivity : Use DFT calculations (Gaussian 09) to map nucleophilic sites. The amino group preferentially reacts with electrophiles (e.g., acyl chlorides) in THF at 0°C, while the hydroxyl group requires activation (e.g., Mitsunobu conditions) .

- Steric Effects : Substituent positioning (e.g., 1-methyl group) hinders axial attack, favoring equatorial reaction pathways .

Q. How can computational modeling predict the biological activity of 2-Amino-1-methylcyclohexan-1-ol derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

- ADMET Prediction : Employ SwissADME to forecast blood-brain barrier penetration (high PSA >40 Ų suggests limited CNS activity) and toxicity (AMES test alerts for mutagenicity) .

Q. What experimental design principles minimize variability in kinetic studies of 2-Amino-1-methylcyclohexan-1-ol reactions?

- Methodological Answer :

- DOE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst). For example, vary PdCl₂ concentration (2–10 mol%) and H₂ pressure (1–5 bar) to identify optimal conditions .

- Control Groups : Include blank reactions (no catalyst) and internal standards (e.g., diphenyl ether) for GC-MS quantification .

Q. How can researchers assess the biological activity of 2-Amino-1-methylcyclohexan-1-ol in vitro?

- Methodological Answer :

- Cell-Based Assays : Test cytotoxicity via MTT assay in HEK-293 cells (IC₅₀ determination). Use concentrations ranging 1–100 µM, with 24–48 hr exposure .

- Enzyme Inhibition : Screen against target enzymes (e.g., monoamine oxidases) using fluorometric kits. Pre-incubate compounds (10 µM) with enzyme substrates and measure fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.